REACTION_SMILES
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[CH3:1][c:2]1[c:3]([N+:13](=[O:14])[O-:15])[cH:4][c:5]([C:6]#[N:7])[cH:8][c:9]1[N+:10](=[O:11])[O-:12].[CH3:22][S:23](=[O:24])[CH3:25].[CH3:26][C:27]([CH3:28])([O-:29])[CH3:30].[CH3:33][C:34](=[O:35])[OH:36].[Li+:31].[NH2:16][n:17]1[cH:18][n:19][n:20][cH:21]1.[OH2:32]>>[CH3:1][c:2]1[c:3]([N+:13](=[O:14])[O-:15])[cH:4][c:5]([C:6]#[N:7])[c:8]([NH2:16])[c:9]1[N+:10](=[O:11])[O-:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c([N+](=O)[O-])cc(C#N)cc1[N+](=O)[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Nn1cnnc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
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product
|
Smiles
|
Cc1c([N+](=O)[O-])cc(C#N)c(N)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |